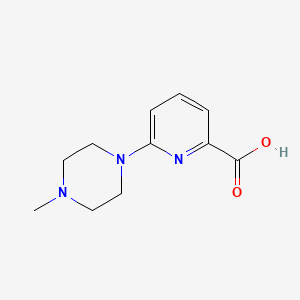

6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C11H15N3O2 and its molecular weight is 221.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Characterization and Molecular Interactions

Structural Characterization of Isothiazolopyridines The molecular structures of certain isothiazolopyridine derivatives, including those with 4-methylpiperazin-1-yl groups, were determined, shedding light on their molecular packing influenced by hydrogen bonds and π…π interactions. This study provides insights into the conformational comparisons and computational investigations of these molecules, which are vital for understanding their potential analgesic action (Karczmarzyk & Malinka, 2008).

Crystal Structure Insights Investigation into the crystal structures of compounds, including those with 4-methylpiperazin-1-yl groups, offers a detailed understanding of the molecular geometry and interactions, such as hydrogen bonding patterns and stacking interactions. These structural insights are crucial for the development of compounds with desired properties and functionalities (Shen et al., 2012).

Synthesis and Chemical Properties

Nucleophilic Substitution Reactions Studies on the nucleophilic aromatic substitution reactions of certain pyridine derivatives, including those with 4-methylpiperazin-1-yl groups, emphasize the significance of specific substituents in determining the regioselectivity of these reactions. Such insights are beneficial for synthetic strategies in organic chemistry and drug development (Bach et al., 2012).

Synthetic Routes for Novel Compounds Innovative synthetic approaches have been reported for the preparation of new compounds containing the 4-methylpiperazin-1-yl group, highlighting the diverse chemical reactions and conditions that can be employed to create molecules with potential therapeutic applications (Patel et al., 2007; Patel et al., 2011).

Biological Activity and Applications

Antimicrobial Activity Research on the synthesis and antimicrobial activity of pyridine derivatives, including those with 4-methylpiperazin-1-yl groups, contributes to the field of medicinal chemistry by providing new compounds with potential for treating bacterial and fungal infections (Patel et al., 2011).

Luminescent Metallogels The development of luminescent metallogels using 4-methylpiperazin-1-yl groups demonstrates the intersection of materials science and chemistry. Such materials have potential applications in various fields, including sensors and optoelectronics (McCarney et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s worth noting that the molecular interactions of similar compounds in docking studies reveal their suitability for further development .

Biochemical Pathways

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that they may affect the biochemical pathways related to this bacterium.

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that they may have a similar effect.

Biochemical Analysis

Biochemical Properties

6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce cytotoxicity in cancer cells by disrupting their normal function . Additionally, it affects cell signaling pathways by binding to specific receptors, altering downstream signaling events.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to DNA via intercalation, disrupting the normal function of the genetic material . This binding can lead to changes in gene expression, ultimately affecting cellular function. Additionally, the compound can inhibit or activate specific enzymes, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under ambient conditions . Its long-term effects on cellular function can vary. In vitro studies have shown that prolonged exposure to the compound can lead to significant changes in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing tumor growth . At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence its function, determining its effectiveness in various biochemical processes.

Properties

IUPAC Name |

6-(4-methylpiperazin-1-yl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-13-5-7-14(8-6-13)10-4-2-3-9(12-10)11(15)16/h2-4H,5-8H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTGDFOQINANSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC(=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate](/img/structure/B1323146.png)

![Thieno[2,3-C]pyridin-7-amine](/img/structure/B1323152.png)

![4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine](/img/structure/B1323158.png)

![[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1323160.png)